molecular formula C5H6N6 B3193431 Pyrazolo[1,5-a]-1,3,5-triazine-2,4-diamine CAS No. 71680-61-0

Pyrazolo[1,5-a]-1,3,5-triazine-2,4-diamine

Cat. No. B3193431
CAS RN: 71680-61-0
M. Wt: 150.14 g/mol
InChI Key: XSCVJHCFMXPRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]-1,3,5-triazine-2,4-diamine is a type of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . One isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . The synthesis of these compounds involves a copper-catalyzed approach .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]-1,3,5-triazine-2,4-diamine is based on the pyrazolopyrimidine core . The structure is further modified by the addition of various functional groups, which can significantly alter the properties of the molecule .

Safety And Hazards

The safety data sheet for a related compound, pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

CAS RN

71680-61-0

Product Name

Pyrazolo[1,5-a]-1,3,5-triazine-2,4-diamine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

InChI

InChI=1S/C5H6N6/c6-4-9-3-1-2-8-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10)

InChI Key

XSCVJHCFMXPRNY-UHFFFAOYSA-N

SMILES

C1=C2N=C(N=C(N2N=C1)N)N

Canonical SMILES

C1=C2N=C(N=C(N2N=C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.